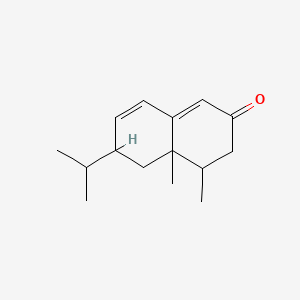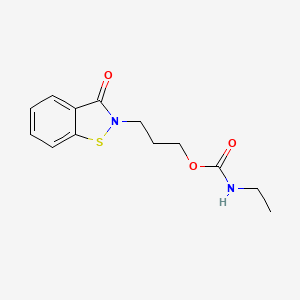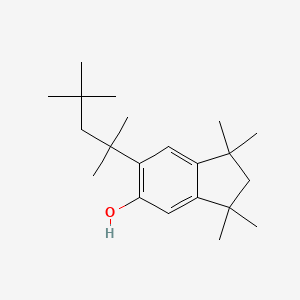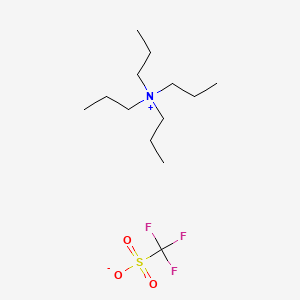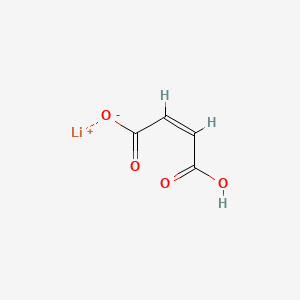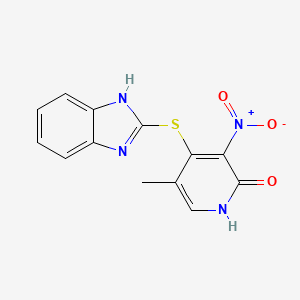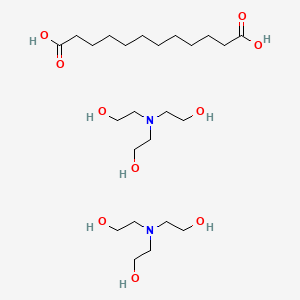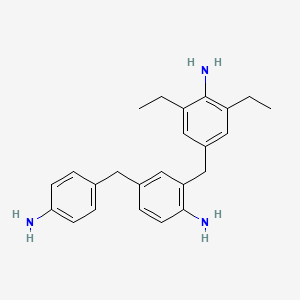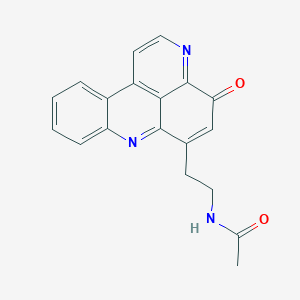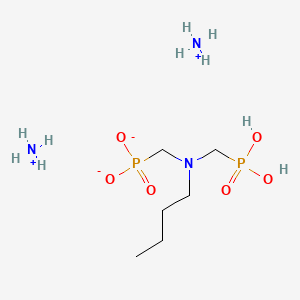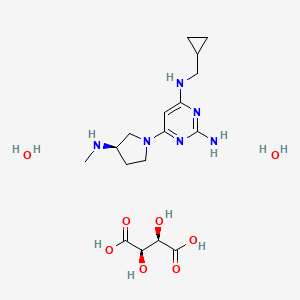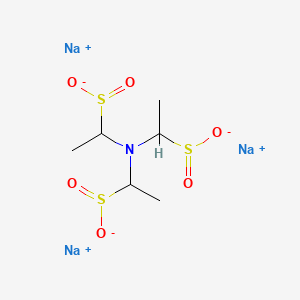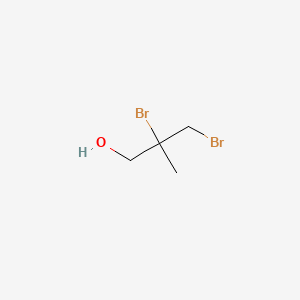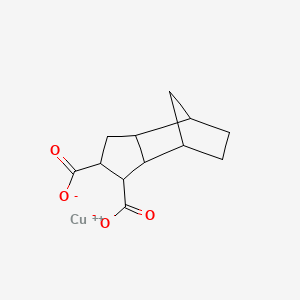
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is a coordination compound with the molecular formula C12H14CuO4. It is known for its unique structure, which includes a copper ion coordinated with octahydro-4,7-methano-1H-indenedicarboxylate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenedicarboxylate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The copper ion can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands .
Scientific Research Applications
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in areas involving copper metabolism and enzyme activity.
Mechanism of Action
The mechanism by which Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. It can also coordinate with different ligands, altering the structure and function of the resulting complexes. These interactions can affect biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Comparison
Compared to these similar compounds, Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other copper(II) compounds may not be as effective .
Properties
CAS No. |
93776-43-3 |
|---|---|
Molecular Formula |
C12H14CuO4 |
Molecular Weight |
285.78 g/mol |
IUPAC Name |
copper;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4.Cu/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI Key |
DIRRXNZUOMYAGM-UHFFFAOYSA-L |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


